molecular formula C19H18BrCl2N3S2 B3036478 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344270-90-2

3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole

Cat. No.: B3036478
CAS No.: 344270-90-2
M. Wt: 503.3 g/mol
InChI Key: KIFUWWUMVSKCHJ-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H18BrCl2N3S2 and its molecular weight is 503.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole and its derivatives have been explored in various chemical synthesis processes. One study involved reactions of 1,2,4-triazole-3-thiols with different reagents, leading to new 3-sulfanyl-1,2,4-triazoles with high yields. These reactions showcase the versatility of 1,2,4-triazole derivatives in synthesizing a wide range of compounds, potentially including the one of interest (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Pharmacological Properties

Another aspect of research has focused on the pharmacological properties of triazole derivatives. A study highlighted the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, examining their effects on the central nervous system in mice. This research points to the potential biological activity of 1,2,4-triazole compounds, including structural analogs of the specified compound (Maliszewska-Guz et al., 2005).

Antiproliferative and Antilipolytic Activities

Further investigations have revealed the antiproliferative and antilipolytic activities of 1,2,4-triazole derivatives. A study found that certain derivatives exhibited significant cytotoxicity against colorectal cancer cells and inhibited pancreatic lipase, suggesting potential therapeutic applications in obesity-related colorectal cancer (Shkoor et al., 2021).

Future Directions

: ChemicalBook - 3-[(4-BROMOBENZYL)SULFANYL]-5-([(2,6-DICHLOROBENZYL)SULFANYL]METHYL)-4-ETHYL-4H-1,2,4-TRIAZOLE : ChemSpider - 3-Benzyl-5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole : BenchChem - Buy 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrCl2N3S2/c1-2-25-18(12-26-11-15-16(21)4-3-5-17(15)22)23-24-19(25)27-10-13-6-8-14(20)9-7-13/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFUWWUMVSKCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CSCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrCl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole
Reactant of Route 4
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole
Reactant of Route 5
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole

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